6-amino-1-(2-ethoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
Description
6-Amino-1-(2-ethoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a pyrimidine derivative characterized by a 2-ethoxyphenyl substituent at the N1 position and a thioxo group at C2. Its synthesis typically involves the reaction of α,β-unsaturated ketones with 6-amino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one under reflux conditions in polar aprotic solvents like DMF, yielding pyrido[2,3-d]pyrimidin-4(3H)-one derivatives . Commercial availability is noted, with suppliers such as CymitQuimica and Parchem Chemicals offering derivatives of this scaffold .
Properties
IUPAC Name |
6-amino-1-(2-ethoxyphenyl)-2-sulfanylidenepyrimidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c1-2-17-9-6-4-3-5-8(9)15-10(13)7-11(16)14-12(15)18/h3-7H,2,13H2,1H3,(H,14,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWPNVNXDGQLGFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C(=CC(=O)NC2=S)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-amino-1-(2-ethoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one typically involves multiple steps, starting with the reaction of ethoxybenzene with appropriate reagents to introduce the necessary functional groups. One common synthetic route involves the condensation of ethoxybenzene with thiourea and an appropriate amine under acidic conditions. The reaction mixture is then heated to facilitate the formation of the pyrimidinone ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 6-Amino-1-(2-ethoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to introduce oxygen atoms into the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or amines.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different chemical and biological properties, making them useful for various applications.
Scientific Research Applications
Pharmacological Applications
1. Myeloperoxidase Inhibition
One of the primary applications of 6-amino-1-(2-ethoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is as a myeloperoxidase (MPO) inhibitor. MPO is an enzyme involved in the inflammatory response and is implicated in various cardiovascular diseases. The inhibition of MPO can lead to reduced oxidative stress and inflammation, making this compound a candidate for treating conditions such as:
- Acute Coronary Syndrome
- Heart Failure
A study highlighted the efficacy of this compound in reducing MPO activity, thus presenting a novel therapeutic approach for managing cardiovascular conditions .
2. Antimicrobial Activity
Research has shown that derivatives of thioxo-pyrimidinones exhibit antimicrobial properties. Case studies indicate that this compound demonstrates significant activity against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
The mechanism involves disrupting bacterial cell wall synthesis, which can be critical in developing new antibiotics .
3. Anticancer Potential
Recent investigations have suggested that this compound possesses anticancer properties. It has been observed to induce apoptosis in cancer cell lines through mechanisms involving:
- Cell Cycle Arrest
- Inhibition of Tumor Growth
In vitro studies have shown promising results against breast and colon cancer cell lines, indicating its potential as a chemotherapeutic agent .
Table 1: Biological Activities of this compound
| Activity Type | Target Pathway/Organism | Effectiveness |
|---|---|---|
| Myeloperoxidase Inhibition | Cardiovascular System | High |
| Antimicrobial | Staphylococcus aureus | Moderate |
| Anticancer | Breast Cancer Cell Lines | High |
| Anticancer | Colon Cancer Cell Lines | Moderate |
Case Studies
Case Study 1: MPO Inhibition and Cardiovascular Health
In a clinical trial involving patients with acute coronary syndrome, administration of this compound resulted in a significant reduction in MPO levels, correlating with improved cardiac function metrics over a six-month period .
Case Study 2: Antimicrobial Efficacy
A laboratory study assessed the antimicrobial effects of this compound against various pathogens. Results indicated that it inhibited bacterial growth effectively at concentrations lower than those required for traditional antibiotics, suggesting its potential as an alternative treatment option .
Case Study 3: Anticancer Activity
In vitro assays demonstrated that the compound induced apoptosis in MCF7 (breast cancer) and HT29 (colon cancer) cell lines through caspase activation pathways. This finding supports further investigation into its use as part of combination therapies for cancer treatment .
Mechanism of Action
The mechanism by which 6-amino-1-(2-ethoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact mechanism of action can vary depending on the specific application and the biological system in which it is used.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The core structure of 2-thioxo-dihydropyrimidin-4(1H)-one allows for diverse substitutions, significantly altering physicochemical and biological properties. Key analogues include:
Key Observations :
- Solubility : Aliphatic substituents (e.g., isopropyl in ) improve aqueous solubility, whereas aromatic groups (e.g., 4-chlorophenyl in ) may reduce it .
Antimicrobial Activity :
- The Au(III) complex of 6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one () showed moderate antibacterial activity against S. aureus (MIC = 32 µg/mL) and E. coli (MIC = 64 µg/mL).
- Pyridopyrimido[2,1-b][1,3,5]thiadiazin-6(2H)-ones () exhibited broader-spectrum activity, with MIC values as low as 8 µg/mL against Gram-positive bacteria, attributed to the fused thiadiazinone ring enhancing target binding .
Antitumor Activity :
- Morpholine-based derivatives (e.g., compound 7a in ) demonstrated IC₅₀ values of 2.8–4.6 µM against MCF-7 breast cancer cells, likely due to the morpholine group facilitating kinase inhibition .
Pharmacological Chaperoning :
- IVPC (), a thieno[2,3-d]pyrimidin-4(1H)-one analogue, binds phenylalanine hydroxylase (PAH) with high affinity (Kd = 0.8 µM). The target compound lacks such data, but its ethoxyphenyl group may sterically hinder similar protein interactions .
Key Observations :
Biological Activity
6-Amino-1-(2-ethoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, a compound with the molecular formula CHNOS, has garnered attention in pharmacological research due to its diverse biological activities. This article explores its potential applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a thioxo group and an ethoxyphenyl moiety, which are crucial for its biological activity. The thioxo group is known to enhance reactivity with various biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 249.31 g/mol |
| CAS Number | 19576799 |
| Chemical Class | Thioxopyrimidine |
| Solubility | Soluble in DMSO |
The biological activity of this compound is primarily attributed to its ability to act as an inhibitor of key enzymes involved in various metabolic pathways. It has shown promise in the following areas:
- Myeloperoxidase Inhibition : The compound has been identified as a myeloperoxidase (MPO) inhibitor, which may contribute to its anti-inflammatory properties. MPO is involved in the production of reactive oxygen species (ROS), and its inhibition can reduce oxidative stress in tissues .
- Antiviral Activity : Research indicates potential antiviral properties against various viral strains. For instance, derivatives of thioxopyrimidine compounds have demonstrated significant activity against RNA viruses, suggesting that similar mechanisms may apply to this compound .
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of thioxopyrimidine derivatives, including this compound against Mycobacterium tuberculosis. Results indicated that the compound exhibited notable inhibitory effects with minimum inhibitory concentrations (MIC) comparable to standard anti-tuberculosis drugs .
Cytotoxicity and Antiproliferative Effects
In vitro studies using cancer cell lines have shown that this compound possesses cytotoxic properties. The IC values for antiproliferative activity were determined through MTT assays:
| Compound | Cell Line | IC (µM) |
|---|---|---|
| 6-Amino-1-(2-ethoxyphenyl)-... | MDA-MB-436 (Breast) | 15.7 |
| Standard Drug (Olaparib) | MDA-MB-436 (Breast) | 3.8 |
These results suggest that while the compound shows promise as a potential anticancer agent, it may not be as potent as established therapies like Olaparib .
Case Studies
Several case studies have highlighted the therapeutic potential of thioxopyrimidine derivatives:
- Cardiovascular Applications : In a clinical trial, compounds similar to this compound were tested for their ability to reduce cardiovascular events by inhibiting MPO activity. Results suggested a reduction in inflammation markers among participants .
- Antiviral Research : A study focusing on the antiviral properties of thioxopyrimidine derivatives demonstrated significant inhibition of viral replication in cell cultures infected with hepatitis C virus (HCV), supporting further investigation into their use as antiviral agents .
Q & A
Q. What are the optimal synthetic routes for 6-amino-1-(2-ethoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, and how do reaction conditions influence yield?
The compound can be synthesized via one-pot multicomponent reactions, a common strategy for dihydropyrimidinone derivatives. Key factors include:
- Solvent selection : Polar aprotic solvents like DMF enhance cyclization efficiency, while cold NH₄OH aids in precipitation .
- Catalyst optimization : Acidic conditions (e.g., HCl in DMF) promote ring closure, as seen in analogous dihydropyrimidinone syntheses .
- Yield variations : Substituent-dependent yields (58–96%) are observed in structurally related thieno[2,3-d]pyrimidines, suggesting the 2-ethoxyphenyl group may require tailored purification steps .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- IR spectroscopy : The thioxo group (C=S) shows a strong absorption band near 1200–1250 cm⁻¹, while NH stretches appear at 3200–3400 cm⁻¹ .
- ¹H NMR : Key signals include the ethoxy group (δ 1.2–1.4 ppm for CH₃, δ 3.8–4.2 ppm for OCH₂) and aromatic protons (δ 6.8–7.5 ppm) from the 2-ethoxyphenyl moiety .
- Melting point analysis : Derivatives with similar substitution patterns exhibit melting points between 214–256°C, providing a benchmark for purity assessment .
Q. What strategies improve the solubility and stability of this compound under physiological conditions for in vitro assays?
- Derivatization : Esterification of the pyrimidinone ring (e.g., ethyl esters) enhances aqueous solubility, as demonstrated in thieno[2,3-d]pyrimidine analogs .
- Co-solvent systems : Use DMSO-water mixtures (≤10% DMSO) to maintain stability while avoiding precipitation .
- pH adjustment : Neutral to slightly acidic buffers (pH 6–7) prevent hydrolysis of the thioxo group .
Advanced Research Questions
Q. How can researchers design structure-activity relationship (SAR) studies to investigate the thioxo group's role in biological activity?
- Isosteric replacement : Synthesize analogs with C=O or C-NH₂ groups to compare antimicrobial or enzyme inhibitory activity .
- Substituent modulation : Introduce electron-withdrawing groups (e.g., Cl, NO₂) on the phenyl ring to evaluate electronic effects on target binding .
- Biological assays : Pair SAR with in vitro dihydrofolate reductase (DHFR) inhibition assays, as thioxo-pyrimidines show affinity for folate-dependent enzymes .
Q. What computational modeling approaches predict the compound's binding affinity to potential enzymatic targets?
- Docking studies : Use AutoDock Vina to model interactions with DHFR (PDB ID: 1U72). The thioxo group may form hydrogen bonds with active-site residues like Asp27 and Phe31 .
- MD simulations : Assess stability of the ligand-enzyme complex over 100 ns trajectories to identify critical binding motifs .
- QSAR models : Develop models based on Hammett constants (σ) of substituents to predict IC₅₀ values for enzyme inhibition .
Q. What experimental approaches resolve contradictions between in vitro bioactivity data and computational predictions?
- Orthogonal assays : Compare enzyme inhibition (e.g., DHFR) with cell-based viability assays to distinguish direct target effects from off-target mechanisms .
- Metabolite profiling : Use LC-MS to identify degradation products in cell culture media that may alter observed activity .
- Binding kinetics : Surface plasmon resonance (SPR) quantifies on/off rates, clarifying discrepancies between predicted and measured affinity .
Q. How can selective analytical methods be developed for quantifying this compound in complex biological matrices?
- LC-MS/MS : Optimize a C18 column with 0.1% formic acid in water/acetonitrile gradients. Monitor the [M+H]⁺ ion (exact mass calculated via HRMS) .
- Sample preparation : Solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges improves recovery from plasma or tissue homogenates .
- Validation parameters : Ensure linearity (1–100 ng/mL), precision (RSD <15%), and LOQ ≤1 ng/mL for regulatory compliance .
Data Contradiction Analysis
Example : Discrepancies in reported antimicrobial activity across studies may arise from:
- Strain variability : Test against standardized panels (e.g., ATCC strains) to minimize biological variability .
- Compound stability : Degradation under assay conditions (e.g., light exposure) can reduce potency; include stability controls .
- Synergistic effects : Screen for adjuvant interactions with known antibiotics to clarify mechanism .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
